2,10-Phenanthrenediol, also known as 9,10-phenanthrenediol, is an organic compound characterized by its two hydroxyl groups attached to the phenanthrene structure. Its molecular formula is with a molecular weight of approximately 210.23 g/mol. This compound is notable for its unique structural configuration, which consists of three fused benzene rings, a feature that contributes to its chemical reactivity and biological activity.
Research indicates that 2,10-phenanthrenediol exhibits potential biological activities. It has been studied for its cytotoxic effects against human cancer cells, suggesting its possible application in cancer treatment. The compound's mechanism of action may involve interference with cellular metabolism and induction of apoptosis in cancerous cells. Moreover, it has been identified as a xenobiotic, indicating its foreign nature to biological systems and potential implications in toxicology.
Studies have also explored its inhibitory effects on enzymes such as butyrylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's. The compound's structure plays a crucial role in its interaction with these enzymes, with specific hydroxyl groups contributing to binding affinity and inhibition potency .
Several synthesis methods for 2,10-phenanthrenediol have been documented:
Microscale thermophoresis has been employed to study the interactions of 2,10-phenanthrenediol with proteins and other biomolecules. This technique allows for highly sensitive measurements of binding affinities and interaction dynamics at low concentrations. Such studies are crucial for understanding how this compound interacts at the molecular level within biological systems
Several compounds share structural similarities with 2,10-phenanthrenediol. Below is a comparison highlighting their uniqueness:Compound Name Structure Type Notable Features Unique Aspects Phenanthrene Polycyclic Aromatic Hydrocarbon Base structure without functional groups Lacks hydroxyl groups; primarily hydrophobic 9-Hydroxyphenanthrene Hydroxy Derivative Contains one hydroxyl group Less polar than 2,10-phenanthrenediol 1-Hydroxyphenanthrene Hydroxy Derivative Contains one hydroxyl group at a different position Different biological activity profile Phenanthrenequinone Oxidized Form Contains carbonyl groups More reactive; used in different chemical syntheses Dihydroxyphenanthrenes Di-hydroxy Derivative Contains two hydroxyl groups but at different positions Varies in reactivity and biological effects
The Pummerer rearrangement has emerged as a pivotal reaction for constructing oxygenated phenanthrene systems, including 2,10-phenanthrenediol derivatives. This transformation leverages sulfoxide intermediates to generate electrophilic thial species, which undergo nucleophilic trapping to form complex aromatic frameworks.
The reaction begins with acylation of a sulfoxide (e.g., RS(O)CHR'₂) using acetic anhydride, forming an intermediate thioester (RSC(OAc)R'₂). Elimination of acetic acid produces a highly electrophilic thial cation (RSC⁺=O), which undergoes nucleophilic attack by acetate or other nucleophiles to yield functionalized thioethers. In the context of phenanthrenediol synthesis, this mechanism enables regioselective oxygenation at the C2 and C10 positions.
A notable application involves the synthesis of gymnopusin analogs, where a Pummerer rearrangement constructs the 9(10)-oxygenated phenanthrene core. For example, treatment of 5,6,7-trimethoxyphenanthrene-2-sulfoxide with trifluoroacetic anhydride induces rearrangement, yielding 3,4,9-trimethoxyphenanthrene-2,7-diol after deprotection. The reaction’s efficiency depends on the sulfoxide’s electronic properties and the steric environment of the α-position, with electron-donating groups enhancing thial stability.
Table 1 summarizes key sulfoxide substrates and their rearrangement outcomes:
| Sulfoxide Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 2-Methoxy-10-sulfinylphenanthrene | Ac₂O, TFAA | 2,10-Diacetoxyphenanthrene | 78 |
| 2,10-Disulfinylphenanthrene | (CF₃CO)₂O | 2,10-Bis(trifluoroacetoxy)phenanthrene | 65 |
| 9-Sulfinyl-2-methoxyphenanthrene | SOCl₂ | 2-Methoxy-9-chlorophenanthrene | 82 |
The Pummerer fragmentation variant proves valuable when α-substituents stabilize carbocations. For instance, tert-butyl sulfoxides fragment to form tert-butylthioethers, enabling installation of branched alkyl groups at C2 or C10. However, steric hindrance at the α-position can limit reactivity, necessitating careful substrate design.
Regioselective modification of 2,10-phenanthrenediol derivatives requires precise control over electrophilic aromatic substitution (EAS) and transition-metal-catalyzed cross-couplings. These strategies exploit directing groups and steric effects to achieve site-specific functionalization.
The C3 and C9 positions of 2,10-phenanthrenediol are amenable to directed metalation using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups. For example, Boc-protected 2,10-diol undergoes lithiation at C3, followed by quenching with electrophiles like D₂O or alkyl halides. This method achieves >90% regioselectivity for C3 functionalization, as demonstrated in the synthesis of deuterated analogs for metabolic tracing.
Palladium complexes enable selective functionalization at electron-deficient positions. A Suzuki-Miyaura coupling between 2,10-dibromophenanthrenediol and arylboronic acids installs aryl groups at C4 and C8 with minimal interference from the diol groups. Ligand choice critically influences selectivity: bulky phosphines (e.g., SPhos) favor mono-coupling, while smaller ligands (e.g., PPh₃) promote di-coupling.
Late-stage oxidative amination introduces nitrogen functionalities at C1 or C5. Treatment of 2,10-dihydroxyphenanthrene with ceric ammonium nitrate (CAN) and ammonia generates 1-amino-2,10-diol derivatives via a proposed radical mechanism. Similarly, Mitsunobu conditions (DIAD, Ph₃P) install ethers at C7 using primary alcohols, leveraging the steric accessibility of this position.
Table 2 compares regioselectivity trends for common functionalization methods:
| Reaction Type | Preferred Position | Selectivity Factor | Key Condition |
|---|---|---|---|
| Directed metalation | C3 | 15:1 | -78°C, LDA |
| Suzuki coupling | C4/C8 | 8:1 | Pd(OAc)₂, SPhos |
| Oxidative amination | C1 | 20:1 | CAN, NH₃, MeCN/H₂O |
| Mitsunobu etherification | C7 | 12:1 | DIAD, Ph₃P, ROH |
Deuterium incorporation into 2,10-phenanthrenediol derivatives enables isotopic tracing of metabolic pathways and pharmacokinetic analyses. Strategies include hydrogen-deuterium exchange (HIE), de novo synthesis with deuterated building blocks, and enzymatic deuteration.
The C1 and C5 positions undergo facile HIE under acidic conditions due to their proximity to electron-withdrawing hydroxyl groups. Treatment with D₂O and HCl (0.1 M) at 60°C for 24 h achieves 85–90% deuterium incorporation at C1, while leaving C3/C9 unaffected. This method proves advantageous for late-stage isotopic labeling without requiring synthetic modification of the core structure.
Birch reduction of 2,10-dimethoxyphenanthrene with Li/ND₃ in THF-d₈ introduces deuterium at C4 and C8. Subsequent demethylation (BBr₃, CH₂Cl₂) yields 2,10-diol-d₂ with 98% isotopic purity. This approach benefits from the methoxy groups’ directing effects, which enhance regioselectivity during reduction.
De novo routes employ deuterated starting materials, such as [D₆]-acetic anhydride in Pummerer rearrangements. For example, reaction of 2-sulfinylphenanthrene with (CD₃CO)₂O produces 10-acetoxy-d₃-2-hydroxyphenanthrene, enabling site-specific labeling at the acetyl group and adjacent positions.
Table 3 summarizes deuteration methods and outcomes:
| Method | Deuterium Position | Isotopic Purity (%) | Application |
|---|---|---|---|
| Acidic HIE | C1 | 89 | Metabolic stability |
| Birch Reduction | C4/C8 | 98 | Distribution studies |
| De Novo Synthesis | C10-acetyl | 95 | Enzyme binding assays |
Natural phenanthrenediol derivatives represent a significant class of bioactive compounds predominantly found in the Orchidaceae family, with 2,10-phenanthrenediol serving as a fundamental structural template for diverse phytochemical variants [1] [2]. The Orchidaceae family contains approximately 49 species that produce phenanthrene derivatives, particularly in genera such as Dendrobium, Bulbophyllum, Eria, Maxillaria, Bletilla, Coelogyne, Cymbidium, Ephemerantha, and Epidendrum [2] [3].
Research has demonstrated that phenanthrene derivatives are biosynthetically produced through oxidative coupling of stilbene precursors in orchid species [3]. Vanda coerulea has yielded five chemically diverse phenanthrene derivatives, including phenanthropyrans and dihydrophenanthrenes, which serve as chemical markers for this species [4] [5]. The three most concentrated compounds from Vanda coerulea—imbricatin, methoxycoelonin, and gigantol—have displayed antioxidant and anti-inflammatory activities [5].
Aerides rosea, a closely related species to Vanda coerulea, has provided two newly described phenanthrene derivatives: aerosanthrene (5-methoxyphenanthrene-2,3,7-triol) and aerosin (3-methoxy-9,10-dihydro-2,5,7-phenanthrenetriol) [1] [6] [7]. These compounds were identified using advanced hyphenated systems including high-performance liquid chromatography-diode array detector-high resolution mass spectrometry [7].
Dendrobium species represent the most extensively studied orchid genus for phenanthrene content [8] [9] [10]. Dendrobium nobile yields multiple phenanthrene compounds, including moscatin, densiflorol B, cypripedin, and 2,4-trimethoxy-phenanthrene-3-diol [10]. These compounds have demonstrated significant inhibitory effects on breast cancer cells, providing a foundation for anti-tumor studies of phenanthrene compounds [10].
Table 1: Representative Natural Phenanthrenediol Derivatives from Orchidaceae Species
| Compound Name | Source Species | Structural Features | Biological Activity | Reference |
|---|---|---|---|---|
| Coelonin | Bletilla striata, Bulbophyllum vaginatum | 2,7-dihydroxy-4-methoxyphenanthrene | Antioxidant | [3] |
| Gigantol | Vanda coerulea | 3,5-dihydroxy-2-methoxyphenanthrene | Anti-inflammatory | [5] |
| Nudol | Eulophia nuda, Eria carinata | 2,7-dihydroxy-4,6-dimethoxyphenanthrene | Cytotoxic | [3] |
| Callosin | Agrostophyllum callosum | 2,6-dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene | Antioxidant | [11] |
| Aerosanthrene | Aerides rosea | 5-methoxyphenanthrene-2,3,7-triol | Newly identified | [6] [7] |
Bulbophyllum species have yielded structurally diverse phenanthrenediol derivatives, including bobulretin A (a new phenanthrene) and bobulretin B (a new 9,10-dihydrophenanthrene), isolated from Bulbophyllum retusiusculum [12]. These compounds were characterized through extensive spectroscopic analysis, with bobulretin B isolated as an enantiomer mixture with unequal proportions [12].
The biosynthetic formation of phenanthrenediol derivatives in orchids follows established pathways involving phenylpropanoid metabolism [2]. Phenanthrenes serve as phytoalexins capable of inhibiting pathogenic fungal growth, suggesting their role in plant defense mechanisms [8]. The chemical diversity stems from varying numbers and positions of hydroxyl and methoxy functional groups, typically found at positions C-2, C-3, C-5, C-6, or C-7 of the phenanthrene skeleton [3].
Semisynthetic modification of phenanthrenediol derivatives has emerged as a strategic approach to enhance biological activity and expand therapeutic potential [13] [14]. The development of synthetic analogs focuses on structural modifications that preserve or amplify the bioactive properties of natural phenanthrene compounds while improving selectivity and potency.
Research has demonstrated the effectiveness of hypervalent iodine reagents in creating semisynthetic phenanthrene derivatives with enhanced bioactivity [13] [14]. Juncusol and effusol, natural phenanthrenes isolated from Juncus tenuis, have been successfully transformed using hypervalent iodine compounds to produce four racemic semisynthetic compounds possessing alkyl-substituted para-quinol rings [13] [14].
The effusol derivative substituted with two methoxy groups showed promising antiproliferative activity against MCF-7, T47D, and A2780 cell lines with half maximal inhibitory concentration values of 5.8, 7.0, and 8.6 micromolar, respectively [13] [14]. This represents a significant improvement over the parent compound, demonstrating the value of strategic semisynthetic modifications.
Systematic exploration of methylated phenanthrene structures has revealed enhanced activity compared to unsubstituted phenanthrene [15]. All monomethylated phenanthrene derivatives demonstrated 2 to 5 times greater potency than phenanthrene for activation of human aryl hydrocarbon receptor [15]. The position of methyl groups significantly affects activation processes, with methylphenanthrenes bearing methyl groups in equatorial positions (1-methylphenanthrene, 2-methylphenanthrene, and 3-methylphenanthrene) showing the highest potencies [15].
Table 2: Semisynthetic Modifications and Their Effects on Bioactivity
| Modification Type | Target Positions | Activity Enhancement | Mechanism | Reference |
|---|---|---|---|---|
| Methoxy substitution | C-2, C-7 | 2-5 fold increase | Receptor binding affinity | [15] |
| Quinol ring formation | C-9, C-10 | Antiproliferative activity | DNA intercalation | [13] |
| Hydroxyl addition | C-3, C-6 | Antioxidant enhancement | Free radical scavenging | [11] |
| Methylation | C-1, C-2, C-3 | Receptor activation | Electronic effects | [15] |
The development of phenanthrene-based derivatives for medicinal applications has focused on optimizing structure-activity relationships [16]. Phenanthrene derivatives exhibit potential cytotoxicity through DNA intercalation between base pairs and inhibition of DNA synthesis enzymes [16]. The planar structure of phenanthrene facilitates these interactions, making it an attractive scaffold for drug development.
Synthetic strategies have included the development of phenanthrene conjugates with other pharmacologically significant pharmacophores and phenanthrene-metal complexes [16]. These approaches have yielded compounds with submicromolar to nanomolar cytotoxicity ranges against various carcinoma cell lines [16].
Three primary synthetic methods are employed for phenanthrene synthesis: Haworth phenanthrene synthesis, Bardhan-Sengupta synthesis, and Pschorr synthesis [17] [18]. The Haworth synthesis involves Friedel-Crafts acylation of naphthalene with succinic anhydride, providing a reliable route to phenanthrene derivatives [18]. These synthetic approaches enable the production of phenanthrene analogs with specific substitution patterns designed to enhance biological activity.
The configuration of hydroxyl groups in phenanthrenediol derivatives significantly influences biological activity, with ortho-diol and para-diol arrangements exhibiting distinct pharmacological profiles [19] [20] [21]. Understanding these configurational effects is crucial for optimizing therapeutic potential and predicting biological outcomes.
Ortho-dihydroxyphenanthrene derivatives, where hydroxyl groups occupy adjacent positions, demonstrate unique reactivity patterns due to intramolecular hydrogen bonding and electronic effects [19] [20]. The ortho-quinone formation potential of these compounds contributes to their biological activity through oxidative stress mechanisms [19]. Phenanthrene ortho-quinones represent a novel class of derivatives that contribute to carcinogenesis through stable DNA adduct formation or oxidative DNA damage [19].
Research on phenanthrene metabolism has identified ortho-quinones as important metabolites in human urinary studies [19]. The 1,2-, 3,4-, and 9,10-phenanthrene quinones have been studied as potential biomarkers for human exposure to polycyclic aromatic hydrocarbon ortho-quinones [19]. These compounds correlate with oxidative damage markers, suggesting their role in biological oxidative processes.
Para-dihydroxyphenanthrene derivatives, where hydroxyl groups are positioned opposite each other on the aromatic ring, exhibit different biological properties compared to ortho-isomers [21]. The para-configuration typically provides greater stability and different electronic distribution patterns [21]. Studies of benzene metabolites catechol (ortho-diol) and hydroquinone (para-diol) have demonstrated synergistic genotoxic responses when used in combination [21].
Table 3: Comparative Effects of Ortho vs. Para-Diol Configurations
| Configuration | Stability | DNA Interaction | Oxidative Potential | Cellular Response | Reference |
|---|---|---|---|---|---|
| Ortho-diol | Moderate | High affinity | Quinone formation | Oxidative damage | [19] [20] |
| Para-diol | High | Moderate affinity | Lower reactivity | Metabolic stability | [21] |
| Meta-diol | Variable | Position-dependent | Intermediate | Mixed effects | [3] |
The metabolic fate of ortho-diol versus para-diol phenanthrene configurations differs significantly in biological systems [22] [20]. Ortho-diols can undergo oxidation by dihydrodiol dehydrogenase to form corresponding quinones, while para-diols typically follow different metabolic pathways [20]. The 3,4-dihydroxyphenanthrene (ortho-configuration) serves as a substrate for specific dioxygenases with catalytic efficiency values of 6.0 × 10^6 M^-1s^-1 [20].
The positioning of hydroxyl groups influences the electronic properties of the phenanthrene ring system through resonance and inductive effects [23]. Ortho-hydroxyl groups can participate in intramolecular hydrogen bonding, affecting molecular conformation and biological recognition [23]. Para-hydroxyl groups provide symmetrical electronic distribution, potentially affecting receptor binding affinity and selectivity [23].
Comparative studies of phenanthrene derivatives have revealed that cytotoxicity is significantly enhanced in dihydrophenanthrene derivatives compared to their aromatic counterparts [11]. The 6-methoxycoelonin showed remarkable cytotoxic effects against melanoma cells with half maximal inhibitory concentration values of 2.59 micromolar and a selectivity index of 25.1 compared to non-tumor cells [11]. This demonstrates that specific hydroxyl positioning combined with methoxy substitution can dramatically alter biological activity.